2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Phosphorylation Organophosphorus Reagents Physicochemical Properties

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione (CAS 52198-45-5), also known as 2-phthalimidoethyl phosphorodichloridate, is a heterocyclic organophosphorus compound with the molecular formula C10H8Cl2NO4P and a molecular weight of 308.05 g/mol. It belongs to the class of isoindole-1,3-dione-derived phosphorodichloridates, a specialized subset of phosphorylating reagents.

Molecular Formula C10H8Cl2NO4P
Molecular Weight 308.05 g/mol
CAS No. 52198-45-5
Cat. No. B1608555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione
CAS52198-45-5
Molecular FormulaC10H8Cl2NO4P
Molecular Weight308.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl
InChIInChI=1S/C10H8Cl2NO4P/c11-18(12,16)17-6-5-13-9(14)7-3-1-2-4-8(7)10(13)15/h1-4H,5-6H2
InChIKeyJQAGSZKTCJBFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione (CAS 52198-45-5): A Functionalized Phosphorodichloridate Reagent for Controlled Nucleoside and Biomolecule Phosphorylation


2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione (CAS 52198-45-5), also known as 2-phthalimidoethyl phosphorodichloridate, is a heterocyclic organophosphorus compound with the molecular formula C10H8Cl2NO4P and a molecular weight of 308.05 g/mol. It belongs to the class of isoindole-1,3-dione-derived phosphorodichloridates, a specialized subset of phosphorylating reagents . Structurally, it consists of a phthalimide (isoindole-1,3-dione) moiety linked via an ethyl spacer to a dichlorophosphate group, a bifunctional design that imparts specific solubility and reactivity profiles not found in simpler aryl phosphorodichloridates . This reagent is specifically synthesized for the controlled introduction of phosphate groups onto sensitive biological molecules, offering a distinct chemoselectivity profile due to the steric and electronic influence of the phthalimide group .

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione: Why Generic Aryl Phosphorodichloridates Cannot Substitute Its Unique Reactivity in Step-Economical Syntheses


Direct substitution with generic aryl phosphorodichloridates (e.g., phenyl or p-tolyl phosphorodichloridate) in multi-step phosphorylation sequences is not chemically equivalent due to the functionalized nature of 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione. The phthalimidoethyl group is not a passive aryl moiety; it serves as a masked amine precursor [1]. Following phosphorylation, the phthalimide can be selectively deprotected (e.g., via hydrazinolysis) to reveal a primary amine, enabling subsequent conjugation or further functionalization without intermediate purification—a step-economical advantage absent in simpler, non-functionalized phosphorodichloridates . Furthermore, its unique solubility profile (calculated water solubility of 1.5 g/L at 25°C and density of 1.592 g/cm³) allows for distinct phase-transfer or biphasic reaction conditions compared to more hydrophobic or hydrophilic analogs, directly impacting reaction kinetics and yield . This reagent is not a mere interchangeable commodity but a synthetic tool selected for specific synthetic strategies requiring post-phosphorylation manipulation.

Quantitative Differentiation of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione: A Comparative Evidence Guide for Procurement Decisions


Direct Comparison of Physical Properties: Melting Point and Calculated Solubility vs. Common Aryl Phosphorodichloridates

In the class of aryl phosphorodichloridates, physical properties dictate handling, storage, and reaction conditions. 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione exhibits a melting point of 72-73 °C . This is in direct contrast to phenyl phosphorodichloridate, which is a liquid at room temperature . For procurement, a solid reagent offers distinct advantages in precise weighing, long-term stability, and reduced vapor pressure, leading to safer handling and more accurate stoichiometry. Its calculated water solubility (1.5 g/L at 25 °C) is also notably higher than that of simple aryl analogs like phenyl phosphorodichloridate, which undergo rapid hydrolysis and have negligible aqueous solubility due to high hydrophobicity.

Phosphorylation Organophosphorus Reagents Physicochemical Properties

Functional Group Tolerance: Preventing N-Phosphorylation Side-Reactions vs. Non-Functionalized Dichloridates

The steric bulk of the 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione moiety is significantly greater than that of a simple methyl or phenyl phosphorodichloridate. In the phosphorylation of nucleosides, which contain multiple nucleophilic sites (e.g., 5'-OH, 3'-OH, exocyclic amines), unhindered reagents like methyl phosphorodichloridate can lead to complex mixtures of N-phosphorylated and O-phosphorylated byproducts, reducing yield and complicating purification . The phthalimidoethyl group provides sufficient steric hindrance to favor O-phosphorylation over N-phosphorylation, thereby improving the yield of the desired phosphotriester intermediate. While direct comparative yield data for this specific compound is sparse in the open literature, the class-level inference from sterically hindered phosphorodichloridates shows a 15-30% improvement in 5'-O-selectivity over unhindered analogs in nucleoside phosphorylation [1].

Nucleoside Phosphorylation Chemoselectivity Protecting Group Strategy

Post-Synthetic Functionalization Capability: Masked Amine vs. Inert Aromatic Group in p-Tolyl Phosphorodichloridate

This is the primary source of differentiation. The phthalimide group of 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione is a masked primary amine. Following phosphorylation, the phthalimide can be quantitatively removed using hydrazine or methylamine to unmask a free -NH2 group [1]. This is a fundamental difference from a reagent like p-tolyl phosphorodichloridate , where the p-tolyl group is an inert 'dead-end' that serves no further function after phosphorylation. The unmasked amine on the target compound can then be used for: (1) attachment to solid supports for oligonucleotide synthesis, (2) conjugation to fluorescent dyes or biotin for probe development, or (3) further extension of the molecular scaffold. This capability eliminates an entire synthetic step (separate introduction of an amine linker), providing a powerful advantage in step-economical synthesis.

Bioconjugation Oligonucleotide Synthesis Solid-Phase Synthesis

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione: Evidence-Based Application Scenarios for Research and Industrial Synthesis


Solid-Phase Oligonucleotide Synthesis: Direct Introduction of a Phosphorylated Linker

This reagent is uniquely suited for synthesizing functionalized oligonucleotides. By phosphorylating a nucleoside with 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione and subsequently deprotecting the phthalimide, a nucleoside phosphoramidite building block with a free primary amine linker is generated . This linker can then be directly conjugated to a controlled pore glass (CPG) solid support. This two-step, one-reagent approach is more efficient than traditional multi-step syntheses requiring separate phosphorylation and linker attachment. The solid physical state of the reagent also facilitates precise handling in automated synthesizer workflows .

Synthesis of Fluorescent or Biotinylated Nucleotide Probes

The post-phosphorylation unmasking of the amine functionality allows for the creation of modified nucleotides. The amine can be reacted with an activated ester of a fluorescent dye (e.g., fluorescein, rhodamine) or biotin . This is a direct, streamlined route to labeled probes for use in fluorescence in situ hybridization (FISH), DNA microarrays, and other molecular biology assays. Using this functionalized phosphorodichloridate avoids the need for a separate heterobifunctional crosslinker, simplifying the probe synthesis and reducing the potential for side reactions.

Building Block for Phosphorylated Peptide Mimetics

In peptide chemistry, phosphotyrosine or phosphoserine mimetics are crucial for studying signal transduction. This reagent can be used to phosphorylate an amino alcohol. Following phosphorylation, the phthalimide group is deprotected to reveal an amine. This amine can then be coupled to the C-terminus of a growing peptide chain using standard solid-phase peptide synthesis (SPPS) . This approach provides a convenient and high-yielding method to introduce non-hydrolyzable phosphonate or phosphate ester mimics into peptides, a key step in developing phosphatase-resistant probes for cellular signaling studies.

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